Product packaging for Benz(e)acephenanthrylene-7b,8(8H)-diol(Cat. No.:CAS No. 57393-19-8)

Benz(e)acephenanthrylene-7b,8(8H)-diol

Cat. No.: B12650403
CAS No.: 57393-19-8
M. Wt: 286.3 g/mol
InChI Key: BGGWUKAYXMZCJO-UHFFFAOYSA-N
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Description

Benz(e)acephenanthrylene-7b,8(8H)-diol is a dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[b]fluoranthene (also known as Benz[e]acephenanthrylene) . PAHs like Benzo[b]fluoranthene are environmental pollutants that require metabolic activation to exert their biological effects. This diol is a key intermediate in the metabolic pathway, forming as the result of the initial epoxidation of the parent compound by cytochrome P450 enzymes followed by hydrolysis by epoxide hydrolase . Researchers value this specific diol for investigating the mechanism of PAH-induced carcinogenesis, as similar diol metabolites in other PAHs (e.g., Benzo[a]pyrene-7,8-dihydrodiol) are precursors to highly reactive diol epoxides . These ultimate carcinogens are known to bind covalently to DNA, forming bulky adducts that lead to mutations and can initiate tumor development . The study of this compound is therefore critical in toxicology and cancer research for understanding the metabolic fate, DNA-adduct formation potential, and clastogenic effects of Benzo[b]fluoranthene . This product is intended for use in analytical standards, in vitro metabolic studies, and investigation of DNA damage mechanisms. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O2 B12650403 Benz(e)acephenanthrylene-7b,8(8H)-diol CAS No. 57393-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57393-19-8

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-1,19-diol

InChI

InChI=1S/C20H14O2/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19,22)18(14)15/h1-11,19,21-22H

InChI Key

BGGWUKAYXMZCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4(C(C2=C1)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benz E Acephenanthrylene 7b,8 8h Diol

De Novo Synthesis Approaches to Benz(e)acephenanthrylene and its Diol Derivatives

The construction of the intricate benz(e)acephenanthrylene framework from simpler, non-aromatic precursors is a challenging endeavor that relies on a variety of modern synthetic techniques. These de novo approaches are critical for accessing specifically substituted derivatives that may not be available through direct functionalization of the parent PAH.

Photochemical Cyclization Strategies

Photochemical cyclization represents a powerful tool for the formation of phenanthrene (B1679779) and other polycyclic aromatic systems. chemistryviews.orgresearchgate.netacs.org This method typically involves the irradiation of a stilbene-like precursor, leading to an intramolecular 6π-electrocyclization. The resulting dihydrophenanthrene intermediate is then oxidized to the fully aromatic system. chemistryviews.org For the synthesis of a benz(e)acephenanthrylene core, a strategically designed diarylethene could undergo a similar photocyclization to forge the crucial carbon-carbon bond that completes the phenanthrene moiety within the larger structure. The efficiency and regioselectivity of such reactions are often influenced by the substitution pattern of the starting material and the reaction conditions, including the choice of oxidant and solvent. chemistryviews.org

A general representation of this strategy is the photoinduced cascade reaction of aryl iodides and styrenes, which proceeds through an arylation/cyclization sequence to yield phenanthrenes. chemistryviews.org This approach avoids the need for pre-synthesized stilbenes and offers good functional group tolerance. chemistryviews.org

Directed Metalation Techniques and Related Coupling Reactions

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. nih.govrsc.orgnih.govbeyondbenign.orgresearchgate.netnih.gov This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. rsc.orgbeyondbenign.org In the context of benz(e)acephenanthrylene synthesis, DoM can be employed to build up the carbon skeleton in a stepwise manner. For instance, a suitably functionalized naphthalene (B1677914) or biphenyl (B1667301) derivative could be elaborated through a sequence of DoM and cross-coupling reactions to construct the required fused ring system. nih.govacs.org

The aryl O-carbamate group is recognized as one of the most powerful DMGs in this chemistry. rsc.orgnih.gov Tandem Suzuki-Miyaura coupling and intramolecular C-H arylation reactions, often catalyzed by palladium complexes, provide another powerful route to fluoranthene (B47539) derivatives and by extension, to the benz(e)acephenanthrylene core. nih.govacs.org

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(dppf)Cl2 (homogeneous)1,8-diiodonaphthalene, arylboronic acids/estersSubstituted fluoranthenes nih.govacs.org
rGO-CuPd (heterogeneous)1,8-diiodonaphthalene, arylboronic acids/estersSubstituted fluoranthenes nih.govacs.org
[Rh(cod)2]BF4 / H8-BINAP1,8-dialkynylnaphthalenes, alkynesSubstituted fluoranthenes chemistryviews.org

Wittig Reaction and Analogous Olefination Methods

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. beyondbenign.orgumass.eduyoutube.comyoutube.com This reaction is instrumental in creating the alkene precursors necessary for subsequent cyclization reactions, such as the photochemical approach described above. For the synthesis of a benz(e)acephenanthrylene precursor, a Wittig reaction could be used to connect two key aromatic fragments, generating a stilbene-type intermediate poised for cyclization. umass.edu The stereoselectivity of the Wittig reaction, which can often be controlled by the nature of the ylide and the reaction conditions, is crucial for obtaining the desired isomer for an efficient cyclization. youtube.comyoutube.com Solvent-free Wittig reactions have also been developed as a greener alternative to traditional methods. beyondbenign.org

Stereoselective Synthesis and Diastereomeric Resolution of Dihydrodiol Isomers

The introduction of the diol functionality in a stereoselective manner is a critical step in the synthesis of specific isomers of Benz(e)acephenanthrylene-7b,8(8H)-diol. This can be achieved through stereoselective dihydroxylation of an appropriate alkene precursor or through the resolution of a racemic mixture of dihydrodiols.

The Sharpless asymmetric dihydroxylation provides a reliable method for the syn-dihydroxylation of alkenes with high enantioselectivity, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. ingentaconnect.com Alternatively, anti-dihydroxylation can be achieved via the epoxidation of an alkene followed by acid-catalyzed ring-opening. nih.gov

Once a mixture of dihydrodiol enantiomers or diastereomers is obtained, their separation can be accomplished using chiral high-performance liquid chromatography (HPLC). nih.govyoutube.com Derivatization of the dihydrodiols to their corresponding O-methyl ethers can improve the enantiomeric separation on chiral stationary phases. nih.gov This is because the less polar O-methyl ethers often exhibit enhanced chiral interactions with the stationary phase. nih.gov

Separation TechniqueTarget MoleculesKey FeatureReference
Chiral HPLCPAH trans-dihydrodiolsDirect resolution of enantiomers youtube.com
Chiral HPLC after derivatizationPAH trans-dihydrodiolsConversion to O-methyl ethers enhances separation nih.gov

Chemical Modifications and Derivatization Pathways of this compound

The diol functionality in this compound serves as a handle for further chemical modifications, leading to a variety of derivatives with potentially interesting properties.

Oxidation Reactions Leading to Quinone and Epoxide Intermediates

The oxidation of PAH trans-dihydrodiols can lead to the formation of reactive and redox-active o-quinones. rsc.orgacs.orgnih.gov This transformation can be carried out using various oxidizing agents. The enzymatic oxidation of PAH dihydrodiols, for instance by aldo-keto reductases (AKRs), is a known metabolic pathway that produces o-quinones. rsc.org These quinones are highly reactive species that can undergo further reactions. The formation of quinones is often accompanied by the generation of reactive oxygen species (ROS). acs.orgnih.gov

Further oxidation of the dihydrodiol can also lead to the formation of diol epoxides, which are known to be ultimate carcinogenic metabolites of many PAHs. The synthesis of these epoxide derivatives can be achieved through the reaction of the corresponding alkene with a peroxy acid. The epoxide ring is highly strained and susceptible to ring-opening reactions with various nucleophiles. nih.gov

Oxidation ProductPrecursorSignificanceReferences
o-QuinonePAH trans-dihydrodiolReactive and redox-active intermediate rsc.orgacs.orgnih.gov
Diol EpoxidePAH trans-dihydrodiolUltimate carcinogenic metabolites of many PAHs

Reduction Reactions and Formation of Dihydrodiol Derivatives

The chemical reduction of this compound represents a critical transformation in the study of its metabolism and potential biological activity. While direct experimental studies on the reduction of this specific diol are not extensively documented in publicly available literature, the chemical behavior of analogous polycyclic aromatic hydrocarbon (PAH) bay-region diols provides a strong basis for predicting its reactivity. The reduction of the olefinic double bond within the dihydrodiol moiety typically leads to the formation of tetrahydrotetrol derivatives. These transformations are significant as they can alter the molecule's stereochemistry and its ability to interact with biological macromolecules.

Methodologies for the reduction of carbon-carbon double bonds in complex organic molecules are well-established and can be broadly categorized into catalytic hydrogenation and chemical reduction methods. The choice of reagent and reaction conditions is crucial in determining the stereochemical outcome of the reaction, yielding either syn- or anti-dihydrodiol derivatives.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of alkenes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For bay-region dihydrodiols of other PAHs, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often employed. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. The stereochemistry of the addition of hydrogen is usually syn, meaning that both hydrogen atoms add to the same face of the double bond. This would result in the formation of a specific stereoisomer of the corresponding Benz(e)acephenanthrylene-7b,8,9,10-tetrahydrotetrol.

Chemical Reduction:

A variety of chemical reducing agents can also be utilized to form dihydrodiol derivatives. These methods can offer different selectivity compared to catalytic hydrogenation. For instance, dissolving metal reductions, such as with sodium amalgam (Na/Hg) in a protic solvent, are known to reduce aromatic systems and conjugated double bonds. wikipedia.org The use of sodium amalgam has been documented as a powerful reducing agent in organic chemistry, suitable for the reduction of aromatic ketones to hydrols. wikipedia.org

Another approach involves the use of diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) and an oxidizing agent. Diimide is known to selectively reduce non-polar double bonds with syn-stereoselectivity.

The reduction of related PAH diol epoxides in the presence of NADPH has also been observed to yield trihydroxypentahydro derivatives, indicating that biological systems also possess pathways for the reduction of these types of structures. pnas.org

The table below summarizes potential reduction methodologies and their expected primary products for the transformation of this compound.

Reaction Type Reagents and Conditions Primary Product Expected Stereochemistry
Catalytic HydrogenationH₂, Pd/C or PtO₂, EthanolBenz(e)acephenanthrylene-7b,8,9,10-tetrahydrotetrolsyn-addition
Dissolving Metal ReductionSodium Amalgam (Na/Hg), Protic SolventBenz(e)acephenanthrylene-7b,8,9,10-tetrahydrotetrolCan vary, often mixture of isomers
Diimide ReductionHydrazine, Oxidant (e.g., H₂O₂)Benz(e)acephenanthrylene-7b,8,9,10-tetrahydrotetrolsyn-addition

Theoretical and Computational Studies of Benz E Acephenanthrylene 7b,8 8h Diol

Electronic Structure and Molecular Geometry Optimizations (e.g., DFT)

The optimized geometry of the diol would likely show the hydroxyl groups adopting pseudo-axial and pseudo-equatorial positions to minimize steric hindrance. The carbon-carbon bond lengths within the aromatic portion of the molecule are expected to be in the range of 1.36 to 1.45 Å, characteristic of delocalized π-systems. The C-O bond lengths of the diol group would be typical for alcohol functionalities, approximately 1.43 Å, and the O-H bond lengths would be around 0.96 Å.

Table 1: Representative Calculated Geometric Parameters for a PAH Diol Fragment This table presents typical bond lengths and angles that would be expected for the diol region of a molecule like Benz(e)acephenanthrylene-7b,8(8H)-diol, based on general principles of computational chemistry.

ParameterValue
C-C (aromatic)1.36 - 1.45 Å
C-C (aliphatic)1.50 - 1.54 Å
C-O~1.43 Å
O-H~0.96 Å
C-C-C (aromatic)~120°
C-C-C (aliphatic)~110-115°
C-O-H~109°

Spectroscopic Property Predictions and Correlations

UV-Visible Absorption Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-visible absorption spectra. It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

For the parent benzo[e]acephenanthrylene, the UV-visible absorption spectrum is expected to be characteristic of a large, conjugated π-system, with multiple absorption bands in the UV and visible regions. Studies on derivatives of benzo[e]acephenanthrylene have noted that their absorption profiles are similar to the parent compound but are red-shifted due to the extension of the π-conjugation. researchgate.net

The introduction of the 7b,8(8H)-diol group is anticipated to cause a slight blue shift (hypsochromic shift) in the main absorption bands compared to the fully aromatic parent PAH. This is because the saturation of the double bond at the 7b-8 position disrupts the delocalized π-electron system, effectively reducing the size of the chromophore. The hydroxyl groups themselves are auxochromes and can influence the intensity and position of the absorption bands through their electronic effects.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Generic PAH This table illustrates the kind of data generated from TD-DFT calculations, showing the predicted absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption.

Transitionλmax (nm)Energy (eV)Oscillator Strength (f)
S0 → S14502.760.15
S0 → S23803.260.85
S0 → S33553.490.60
S0 → S43203.871.20

Fluorescence Spectroscopy Simulation

Fluorescence spectroscopy is a complementary technique to UV-visible absorption spectroscopy. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon, a process known as fluorescence. The simulation of fluorescence spectra involves optimizing the geometry of the first singlet excited state (S1) and then calculating the energy of the transition back to the ground state (S0).

The fluorescence of polycyclic aromatic hydrocarbons is highly dependent on their structure and rigidity. The parent benzo[e]acephenanthrylene is expected to be fluorescent. However, the introduction of the diol group in this compound would likely influence its fluorescence properties. The increased conformational flexibility due to the non-planar diol ring could lead to non-radiative decay pathways, potentially quenching the fluorescence or reducing the quantum yield compared to the rigid parent PAH. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift.

Frontier Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and the electronic absorption spectrum of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule and a longer wavelength of maximum absorption.

For benzo[e]acephenanthrylene, the HOMO and LUMO are expected to be delocalized π-orbitals spread across the aromatic framework. DFT calculations on derivatives have suggested that modifications to the parent structure can significantly alter the HOMO-LUMO gap. researchgate.net The introduction of the diol group in this compound would localize the electron density in the saturated region, which would likely lead to a larger HOMO-LUMO gap compared to the parent PAH due to the disruption of the π-conjugation. The hydroxyl groups, being electron-donating, would raise the energy of the HOMO to some extent.

Table 3: Representative Frontier Molecular Orbital Energies for a Generic PAH and its Diol Derivative This table provides a conceptual comparison of how the HOMO, LUMO, and HOMO-LUMO gap might differ between a parent PAH and its diol derivative, as would be calculated by DFT.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Generic PAH-5.50-2.503.00
Generic PAH-diol-5.65-2.353.30

Annellation Theory and its Application to Benz(e)acephenanthrylene Derivatives

Annellation theory is a predictive tool used to estimate the position of the p- and β-bands in the UV-visible spectra of polycyclic aromatic hydrocarbons. The theory is based on the additive effect of fusing benzene (B151609) rings in different orientations (linear, angular, or branched) to a parent chromophore. By assigning empirical values for the spectral shifts associated with each type of annellation, the absorption maxima of complex PAHs can be predicted without the need for extensive quantum chemical calculations.

While originally developed for benzenoid PAHs, the principles of annellation theory can be extended to understand the spectroscopic properties of more complex systems like benzo[e]acephenanthrylene and its derivatives. The theory provides a framework for correlating the structural features of a PAH with its electronic absorption spectrum. For instance, the mode of fusion of the phenanthrene (B1679779) and acenaphthylene (B141429) units in benzo[e]acephenanthrylene dictates the fundamental chromophore. The addition of further rings or functional groups, as in the case of other derivatives, would lead to predictable shifts in the absorption bands based on the nature and position of the annellation. The introduction of the diol group, by saturating a portion of the aromatic system, would be treated as a perturbation to the parent chromophore within the context of this theory.

Biochemical Transformations and Enzymatic Pathways of Benz E Acephenanthrylene 7b,8 8h Diol

Enzymatic Hydroxylation and Dihydrodiol Formation

The formation of dihydrodiols is a critical step in the metabolism of PAHs. epa.gov The parent compound, benz(e)acephenanthrylene, first undergoes oxidation to form an arene oxide. This reaction is an enzymatic hydroxylation catalyzed by monooxygenases. This initial epoxide is then a substrate for epoxide hydrolase, which catalyzes the addition of water to the epoxide ring, resulting in the formation of a trans-dihydrodiol. wikipedia.org In the case of benz(e)acephenanthrylene, this leads to the creation of Benz(e)acephenanthrylene-7b,8(8H)-diol.

Studies on related PAHs illustrate this fundamental pathway. For instance, the metabolism of benz[j]aceanthrylene, a cyclopenta-PAH, predominantly yields the 1,2-dihydro-1,2-diol. nih.gov Similarly, the metabolism of benzo[b]fluoranthene (B1141397) has been shown to produce 1,2- and 11,12-dihydrodiols. nih.gov This conversion from the parent hydrocarbon to a dihydrodiol is a crucial prerequisite for the subsequent metabolic steps that determine the ultimate biological activity of the compound.

Role of Cytochrome P450 Enzymes in Metabolism

The initial oxidation of benz(e)acephenanthrylene to an epoxide is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are central to Phase I metabolism, introducing or exposing functional groups on lipophilic compounds. encyclopedia.pub Research on the structurally similar PAH, benzo[c]phenanthrene (B127203) (B[c]PH), has demonstrated that its metabolism into dihydrodiols is mediated by specific CYP isozymes. nih.gov

In human liver microsomes, the formation of B[c]PH dihydrodiols is mainly catalyzed by P450 1A2. nih.gov Further studies using recombinant human P450 enzymes confirmed that in addition to P450 1A2, P450 1B1 also effectively mediates the metabolism of B[c]PH. nih.gov It is understood that the expression and activity levels of these specific CYP enzymes in a given tissue are significant determinants of the rate and profile of PAH metabolite formation. The oxidation of benzene (B151609), the simplest aromatic hydrocarbon, is most efficiently catalyzed by CYP2E1, highlighting the diverse roles of CYP isozymes in metabolizing aromatic structures. nih.gov The formation of this compound is thus initiated by these CYP-dependent oxidation reactions.

Key Cytochrome P450 Isozymes in PAH Metabolism
CYP IsozymeSubstrate ExamplePrimary FunctionReference
P450 1A2Benzo[c]phenanthreneMediates dihydrodiol formation in human liver. nih.gov
P450 1B1Benzo[c]phenanthreneEffectively mediates metabolism. nih.gov
CYP2E1BenzeneEfficiently oxidizes benzene to soluble and bound metabolites. nih.gov

Epoxide Hydrolase Activity in Diol and Diol Epoxide Interconversion

Following the CYP-mediated formation of an arene oxide on the benz(e)acephenanthrylene molecule, epoxide hydrolase (EH) plays a pivotal role. wikipedia.org These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding trans-dihydrodiol, such as this compound. wikipedia.org There are several forms of epoxide hydrolase, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most well-characterized. wikipedia.org

The action of epoxide hydrolase is essential in the pathway. For example, the metabolism of benz[a]anthracene involves the formation of a 3,4-diol-1,2-epoxide, a process that requires both initial epoxidation and subsequent hydration. nih.gov Dihydrodiols like this compound can be further metabolized by CYP enzymes to form diol epoxides. epa.govresearchgate.net These diol epoxides are electrophilic and can react with cellular macromolecules. The interconversion between epoxides and diols is thus a critical juncture, heavily influenced by the activity of epoxide hydrolases.

Conjugation Reactions (e.g., Glutathione (B108866) Conjugation, Glucuronidation)

Once formed, this compound and its derivatives can undergo Phase II conjugation reactions, which are generally detoxification pathways that increase water solubility and facilitate excretion. encyclopedia.pubmdpi.com

Glutathione Conjugation: This pathway involves the attachment of the tripeptide glutathione (GSH) to electrophilic metabolites, a reaction that can occur non-enzymatically but is most often catalyzed by Glutathione S-transferases (GSTs). mdpi.commostwiedzy.pl The diol epoxides derived from dihydrodiols are primary substrates for GSTs. nih.govnih.gov Studies on the diol epoxides of benzo[c]phenanthrene show that all four stereoisomers are substrates for rat liver GST, though they exhibit different enzyme kinetics. nih.gov This demonstrates that the stereochemistry of the diol epoxide significantly influences its rate of detoxification by GST. The resulting GSH conjugates are more polar and readily eliminated from the body. mostwiedzy.plnih.gov

Enzyme Kinetics of Glutathione Conjugation with Benzo[c]phenanthrene Diol Epoxides
StereoisomerEnzyme KineticsApparent Vmax (nmol/min x mg)Reference
(-)-anti-B[c]PhDESubstrate Inhibition1975 nih.gov
(+)-anti-B[c]PhDEAllosteric Behavior930 (estimated) nih.gov
(-)-syn-B[c]PhDEHenri-Michaelis-Menten~60 nih.gov
(+)-syn-B[c]PhDEHenri-Michaelis-Menten~60 nih.gov

Glucuronidation: Another major conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This reaction attaches glucuronic acid to hydroxyl groups, such as those present on dihydrodiols. Research on benzo[a]pyrene (B130552) metabolites has shown that specific UGT isoforms have distinct substrate specificities. nih.gov For instance, UGT2B7 can glucuronidate trans-4,5- and 7,8-dihydrodiols of benzo[a]pyrene, while UGT1*6 metabolizes a more limited range of monophenols but not dihydrodiols. nih.gov The relative expression of UGT isoforms in a tissue is therefore critical in determining the extent to which a dihydrodiol like this compound is detoxified via this route. nih.gov

Further Metabolic Pathways of Diol Epoxide Derivatives (e.g., Tetrol Formation)

The dihydrodiol, this compound, can be further oxidized by CYP enzymes to form a diol epoxide. epa.govnih.gov These diol epoxides are considered ultimate carcinogenic metabolites for many PAHs because of their high reactivity towards DNA. nih.govresearchgate.net However, these reactive intermediates can also be detoxified through further metabolic processes.

One such pathway is the hydrolysis of the diol epoxide, which can be catalyzed by epoxide hydrolase, leading to the formation of a tetrol (a molecule with four hydroxyl groups). This hydrolysis effectively neutralizes the reactive epoxide ring. For example, the metabolism of dibenz[a,h]anthracene (B1670416) can involve the formation of a bis-diol-epoxide, which would yield tetrols upon hydrolysis. nih.gov Additionally, metabolites can be formed that involve both oxidation and conjugation. The metabolism of benz[a]anthracene can produce a conjugate identified as S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione. nih.gov This metabolite is formed by the microsomal oxidation of the 10,11-bond of the 8,9-dihydrodiol to a diol epoxide, followed by conjugation with glutathione, indicating a complex interplay between oxidative and conjugative pathways. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Benz E Acephenanthrylene 7b,8 8h Diol

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of Benz(e)acephenanthrylene-7b,8(8H)-diol from various samples involves its efficient extraction and purification from the sample matrix. The choice of extraction technique is paramount to ensure high recovery rates and to minimize the presence of interfering substances.

Soxhlet Extraction and Solid-Phase Extraction (SPE)

Soxhlet extraction is a classical and robust technique widely used for the extraction of PAHs and their metabolites from solid and semi-solid samples, such as sediments and tissues. The procedure involves continuous extraction of the sample with a suitable solvent in a specialized apparatus. For the extraction of PAH diols, a mixture of solvents is often employed to ensure the efficient recovery of these moderately polar compounds. A common solvent system is a dichloromethane-acetone (1:1, v/v) mixture, which has been shown to achieve high extraction efficiency for a range of PAHs from contaminated soils. researchgate.netnih.gov The extraction is typically carried out for an extended period, often overnight for a minimum of 16 hours, to ensure exhaustive extraction. epa.gov While effective, Soxhlet extraction can be time-consuming and requires large volumes of organic solvents.

Solid-Phase Extraction (SPE) offers a more rapid and selective alternative to traditional liquid-liquid extraction for the cleanup and pre-concentration of analytes from liquid samples, such as water or biological fluids. researchgate.net It utilizes a solid sorbent packed in a cartridge or disk to retain the analyte of interest while allowing interfering compounds to pass through. For the extraction of PAH diols from aqueous samples, reversed-phase (RP) sorbents like C18 (octadecyl-bonded silica) are commonly used. sepscience.comresearchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analyte with a small volume of an organic solvent. mdpi.com In some cases, for complex matrices containing humic acids which can interfere with the extraction of hydrophobic PAHs, a dynamic ion-exchange (DIE) SPE method may offer superior recoveries compared to conventional RP-SPE. nih.gov

Parameter Soxhlet Extraction Solid-Phase Extraction (SPE)
Sample Type Solid and semi-solid (e.g., sediment, tissue)Liquid (e.g., water, urine)
Principle Continuous liquid-solid extractionAdsorption onto a solid sorbent
Typical Solvents/Sorbents Dichloromethane-acetoneC18, functionalized silica (B1680970)
Advantages Robust, high efficiency for complex matricesFast, selective, low solvent consumption
Disadvantages Time-consuming, large solvent volumeMatrix effects can be an issue

Chromatographic Separation Techniques

Following extraction and sample cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds and to enable its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the polar nature and relatively low volatility of diol metabolites, derivatization is a necessary step prior to GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique used to increase the volatility and thermal stability of polar analytes like PAH diols. researchgate.netnih.govresearchgate.net Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of non-volatile and thermally labile compounds like PAH diols, offering high selectivity and sensitivity without the need for derivatization. The technique couples the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS analysis, the extracted sample is injected into an HPLC system, often with a reversed-phase column, to separate the analytes. The eluent from the HPLC is then introduced into the mass spectrometer. For quantitative analysis, the instrument is operated in multiple reaction monitoring (MRM) mode. epa.gov In MRM, a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a very high degree of selectivity and sensitivity, allowing for the quantification of trace levels of the analyte in complex matrices. For instance, LC-MS/MS has been successfully used to identify and quantify isomeric benzo[c]phenanthrene (B127203) diol epoxide adducts in DNA. mdpi.com

Parameter Value/Setting
Ionization Mode Electrospray Ionization (ESI), positive or negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- of this compound
Product Ion (Q3) Specific fragment ion of this compound
Collision Energy Optimized for the specific precursor-product ion transition

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their metabolites. For the separation of PAH diols, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com

Detection in HPLC is often achieved using a fluorescence detector (FLD) due to the native fluorescence of many PAHs and their metabolites, which provides high sensitivity and selectivity. mdpi.com The excitation and emission wavelengths can be programmed to change during the chromatographic run to optimize the detection of different compounds as they elute from the column. For example, HPLC with fluorescence detection has been used for the simultaneous determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene (B41569) in urine. nih.gov The separation of isomeric PAHs and their diols can be challenging, and specialized columns, such as those with pyrenylethyl or nitrophenylethyl stationary phases, can offer unique retention characteristics based on π-π interactions, improving the resolution of closely related isomers. nih.govnih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of PAHs and their derivatives. In TLC, a sample is spotted onto a thin layer of adsorbent material, such as silica gel or a reversed-phase material (e.g., RP-18), coated on a plate. sigmaaldrich.com The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

For the analysis of PAHs, reversed-phase HPTLC (High-Performance TLC) plates can be used with a mobile phase such as a mixture of acetonitrile, methylene (B1212753) chloride, and water. sigmaaldrich.com After development, the separated spots are visualized, typically under UV light, where PAHs often exhibit fluorescence. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard run under the same conditions. Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems at a 90-degree angle, can significantly enhance the separation of complex mixtures of PAHs. semanticscholar.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of PAH metabolites. These techniques provide detailed information on the molecular structure, bonding, and electronic properties of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules. For a compound such as this compound, ¹H NMR and ¹³C NMR would provide critical information.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be in the range of 110-150 ppm, while the carbons attached to the hydroxyl groups (C-7b and C-8) would be found further upfield. ucl.ac.uk PubChem provides NMR data for the parent compound, Benzo[b]fluoranthene (B1141397), which can serve as a reference for the aromatic region. nih.gov

A representative, though not specific to the target compound, set of ¹H NMR chemical shifts for a related dihydrodiol, ((3S,4R)-cis-3,4-dihydroxy-3,4-dihydrofluorene), is presented in the table below to illustrate the type of data obtained from such analyses. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for a PAH Dihydrodiol
ProtonChemical Shift (ppm)
H-17.65
H-27.35
H-35.10
H-44.85
H-57.55
H-67.30
H-77.40
H-87.75
OH-34.50
OH-44.60
Note: This data is for ((3S,4R)-cis-3,4-dihydroxy-3,4-dihydrofluorene) and is for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like PAHs. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max_). The saturation of one of the aromatic rings to form the dihydrodiol would lead to a spectrum that is distinct from the parent PAH, benzo[b]fluoranthene.

Metabolism studies of benzo[b]fluoranthene have utilized UV-Vis spectroscopy to identify metabolites by comparing their spectra to synthetic standards. For instance, the UV spectrum of trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene was used for its identification. oup.com Similarly, the UV spectrum of a metabolite was compared to that of a synthetic model compound, 11-ethylidene-11H-benzo[b]fluorene, for identification purposes. oup.comoup.com While the specific UV-Vis spectrum for this compound is not documented, the table below shows the absorption maxima for the parent compound, Benzo[b]fluoranthene, which provides a foundational reference.

Table 2: UV-Vis Absorption Maxima for Benzo[b]fluoranthene in Cyclohexane
Wavelength (nm)Molar Absorptivity (ε)
2574.8 x 10⁴
2872.5 x 10⁴
2983.2 x 10⁴
3481.3 x 10⁴
3651.6 x 10⁴
Source: NIST Chemistry WebBook

Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive technique for the detection of PAHs and their metabolites. These compounds often exhibit strong native fluorescence. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting excitation and emission spectra are characteristic of the compound.

For this compound, one would expect distinct excitation and emission maxima that could be used for its selective detection, even in complex mixtures. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a common and powerful method for the analysis of PAH metabolites in environmental and biological samples. nih.gov The fluorescence properties of PAH metabolites, including dihydrodiols, can be influenced by their cellular environment, and fluorescence techniques can be used to study their interactions with biological macromolecules like DNA. nih.gov

The table below presents hypothetical fluorescence data for this compound, based on typical values for similar PAH dihydrodiols.

Table 3: Hypothetical Fluorescence Spectral Data for this compound
ParameterWavelength (nm)
Excitation Maximum (λ_ex)~300
Emission Maximum (λ_em_)~410
Note: These are estimated values for illustrative purposes.

Laser-Excited Shpol'skii Spectroscopy of Metabolites

Laser-Excited Shpol'skii Spectroscopy (LESS) is a high-resolution fluorescence technique that can provide highly specific spectral "fingerprints" of PAHs and their metabolites. The technique involves dissolving the analyte in a suitable n-alkane solvent and cooling to cryogenic temperatures (typically 77 K or lower). This process results in highly resolved, quasi-linear fluorescence spectra.

LESS is particularly valuable for distinguishing between isomers that may have very similar broadband fluorescence spectra at room temperature. The technique has been successfully applied to the analysis of various PAH metabolites in complex matrices. nih.gov While direct application of LESS to this compound has not been reported, the methodology is well-suited for such a task, potentially after a derivatization step to enhance its spectral properties.

Method Validation and Performance Metrics (Detection Limits, Quantification Limits, Recovery Studies)

The validation of any analytical method is crucial to ensure the reliability and accuracy of the obtained data. For the quantification of this compound, key performance metrics must be established.

Detection Limits (LOD) and Quantification Limits (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For PAH metabolites, these limits are typically in the picogram to nanogram per milliliter (pg/mL to ng/mL) range, depending on the analytical technique and the matrix. For example, a method for urinary PAH metabolites reported LODs ranging from 7.6 pg/mL to 20.3 pg/mL.

Recovery Studies: Recovery studies are performed to assess the efficiency of the sample extraction and preparation procedure. A known amount of the analyte is spiked into a blank matrix, and the sample is then processed through the entire analytical method. The percentage of the spiked analyte that is measured is the recovery. For PAH metabolites, recovery rates are often in the range of 70-120%. Studies on the recovery of PAH dihydrodiols are essential to ensure accurate quantification. For instance, optimizing the elution solvent in a solid-phase extraction method for urinary PAH metabolites significantly improved recovery rates to over 69%.

The table below summarizes typical method validation parameters for the analysis of PAH metabolites, which would be relevant for the development of a quantitative assay for this compound.

Table 4: Typical Method Validation Performance Metrics for PAH Metabolite Analysis
ParameterTypical Range
Limit of Detection (LOD)0.1 - 10 ng/mL (Urine/Water)
Limit of Quantification (LOQ)0.3 - 30 ng/mL (Urine/Water)
Recovery70 - 120%
Precision (RSD)< 15%
Linearity (R²)> 0.99
Note: These are general ranges and can vary significantly based on the specific method and matrix.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Benz(e)acephenanthrylene-7b,8(8H)-diol in laboratory settings?

Synthesis of this compound typically involves dihydroxylation of the parent polycyclic aromatic hydrocarbon (PAH) Benz(e)acephenanthrylene. A common approach is enzymatic oxidation using cytochrome P450 enzymes or chemical oxidation with epoxidation agents followed by hydrolysis. Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing between 7b,8-diol isomers), and UV-Vis spectroscopy to confirm aromatic conjugation patterns. Purity assessment should employ HPLC with diode-array detection to monitor diol-epoxide intermediates .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Due to its structural similarity to carcinogenic PAHs, strict safety measures are required:

  • Use Class I, Type B biological safety hoods for handling to prevent aerosolization .
  • Employ vacuum systems with HEPA filters for cleanup to avoid dust inhalation .
  • Personal protective equipment (PPE) must include nitrile gloves, lab coats, and NIOSH-approved respirators if airborne exposure is possible .
  • Emergency procedures: Immediate skin decontamination with soap/water, eye irrigation for 15 minutes, and medical consultation for inhalation exposure .

Q. Which analytical techniques are most effective for identifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting diol metabolites in biological samples. For structural confirmation, compare retention times and fragmentation patterns with synthetic standards. Gas chromatography (GC-MS) may be unsuitable due to the compound’s low volatility. Additionally, fluorescence spectroscopy can exploit PAHs’ inherent fluorescence for quantification in environmental samples .

Advanced Research Questions

Q. How does the metabolic activation of this compound via diol epoxide pathways contribute to its genotoxicity?

The compound is metabolized in vivo to diol epoxides (e.g., 9,10-diol-7,8-oxide), which form covalent DNA adducts. Key steps include:

  • Cyclopenta-ring oxidation : Liver microsomes convert the parent PAH to diol intermediates, as observed in rodent models .
  • Diol epoxide formation : Epoxide hydrolases further oxidize diols to reactive epoxides, which bind to DNA bases (e.g., guanine), causing mutations. Adducts can be quantified using 32^{32}P-postlabeling or LC-MS/MS .
  • Mutagenicity assays : The Ames test with TA100 strains (with metabolic activation) confirms bacterial mutagenicity, while mammalian cell transformation assays (e.g., mouse embryonic fibroblasts) assess carcinogenic potential .

Q. What experimental models are best suited to study the carcinogenic mechanisms of this compound?

  • In vitro : Human hepatocyte microsomes or recombinant CYP enzymes (e.g., CYP1A1) to study metabolic pathways. Mouse embryonic fibroblasts (MEFs) can assess malignant transformation via soft agar assays .
  • In vivo : Strain A mice (lung tumor-susceptible) for tumorigenicity studies. Dose-response relationships should be established using intratracheal instillation or subcutaneous injection, with histopathology and DNA adduct analysis in target organs .

Q. How do data contradictions arise in studies of this compound’s metabolic pathways, and how can they be resolved?

Discrepancies often stem from species-specific metabolism (e.g., rodent vs. human microsomes) or competing activation pathways (cyclopenta-ring oxidation vs. diol epoxide formation). Mitigation strategies:

  • Use isotope-labeled analogs to track metabolite distribution.
  • Compare results across multiple models (e.g., in vitro microsomes, in vivo rodent studies, human cell lines).
  • Validate findings with knockout models (e.g., CYP1A1-null mice) to isolate enzymatic contributions .

Q. What role do K-Ras codon 12 mutations play in this compound-induced carcinogenesis?

In mouse lung adenomas, this compound induces K-Ras codon 12 mutations (e.g., G12D) via DNA adduct-mediated mispairing. These mutations constitutively activate MAPK/ERK signaling, driving uncontrolled cell proliferation. Experimental validation:

  • Sequencing : Sanger or next-gen sequencing of tumor DNA.
  • Functional assays : Transfect mutant K-Ras into immortalized cells and monitor anchorage-independent growth .

Methodological Notes

  • Data Interpretation : Cross-reference metabolic studies with structural analogs (e.g., Benz[j]aceanthrylene) to identify conserved activation pathways .
  • Contradiction Analysis : Use meta-analyses to reconcile species-specific differences in metabolic activation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.